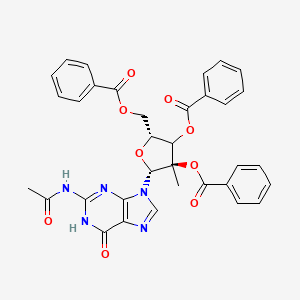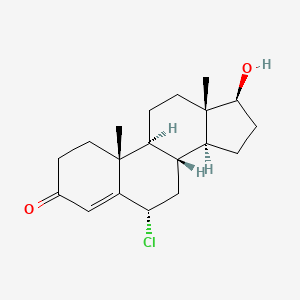![molecular formula C8H6ClN3O2 B1462188 4-氯-7-甲基-7H-吡咯并[2,3-d]嘧啶-5-羧酸 CAS No. 1069473-61-5](/img/structure/B1462188.png)
4-氯-7-甲基-7H-吡咯并[2,3-d]嘧啶-5-羧酸
描述
4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family It is characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and a carboxylic acid group at the 5-position of the pyrimidine ring
科学研究应用
4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy and treatments for inflammatory skin disorders like atopic dermatitis.
Organic Synthesis: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Research: It is employed in studies related to cell signaling pathways and enzyme inhibition.
作用机制
Target of Action
The primary targets of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules in a process called phosphorylation. This is a key regulatory event in cells, affecting many aspects of cellular function, including cell signaling, metabolism, and division .
Mode of Action
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal phosphorylation process, leading to changes in the function of the target molecules .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . This pathway is involved in processes such as cell division, death, and tumor formation . Disruption of this pathway by the compound can lead to a variety of effects on the immune system .
Result of Action
The molecular and cellular effects of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid’s action are primarily related to its inhibitory effect on kinases . By inhibiting these enzymes, the compound disrupts normal cellular functions, which can lead to various outcomes depending on the specific kinases targeted and the context within the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. For instance, the compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
生化分析
Biochemical Properties
4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is Janus kinase (JAK), which is involved in the JAK-STAT signaling pathway. This pathway is essential for various cellular processes, including cell division, apoptosis, and immune responses. By inhibiting JAK, 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can modulate these processes, making it a potential therapeutic agent for diseases such as cancer and autoimmune disorders .
Cellular Effects
The effects of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of the JAK-STAT pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, it can modulate immune cell function, potentially reducing inflammation and autoimmunity .
Molecular Mechanism
At the molecular level, 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of JAK enzymes, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation and activation of STAT proteins, ultimately leading to changes in gene expression. The compound’s ability to inhibit JAK enzymes makes it a promising candidate for targeted therapies .
Dosage Effects in Animal Models
The effects of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in animal models are dose-dependent. At lower doses, the compound effectively inhibits JAK activity without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and immunosuppression have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by hepatic enzymes, leading to the formation of various metabolites. These metabolites can influence metabolic flux and alter the levels of key metabolites within cells. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cytoplasm and nucleus, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with JAK enzymes and other biomolecules. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of dimethyl malonate as a starting material. The process typically includes a seven-step synthesis with an overall yield of 31% . The procedure is operationally simple and practical for the synthesis of the compound.
Industrial Production Methods
Industrial production methods for this compound often involve the use of diethyl malonate as the starting material. The synthesis includes the formation of an aldehyde intermediate, which is then cyclized to afford the desired compound . This method is efficient and suitable for large-scale production.
化学反应分析
Types of Reactions
4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: These include nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For nucleophilic aromatic substitution.
Palladium Catalysts: For Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions typically yield biaryl compounds.
相似化合物的比较
Similar Compounds
Some compounds similar to 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid include:
- 6-Chloro-7-deazapurine
- 4-bromo-2,1,3-benzothiadiazole
- 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
What sets 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid apart from these similar compounds is its specific substitution pattern, which imparts unique chemical properties and biological activities. Its chlorine atom at the 4-position and carboxylic acid group at the 5-position make it particularly effective as a building block for kinase inhibitors and other bioactive molecules.
属性
IUPAC Name |
4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-2-4(8(13)14)5-6(9)10-3-11-7(5)12/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCXKVHEWPXSRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CN=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655011 | |
| Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1069473-61-5 | |
| Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B1462106.png)

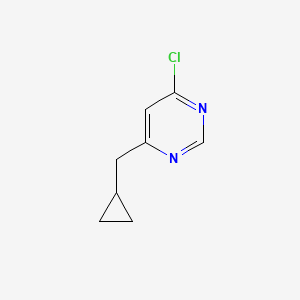
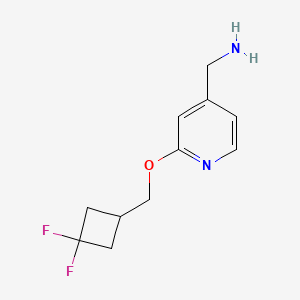

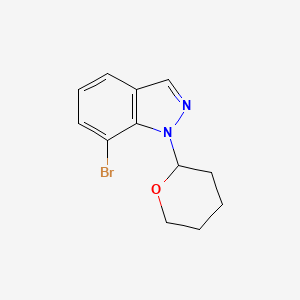
![2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1462115.png)
![2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1462116.png)
![5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B1462118.png)

